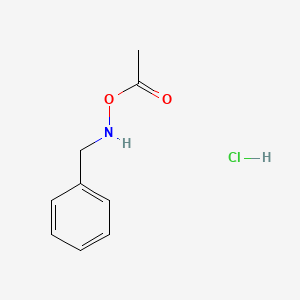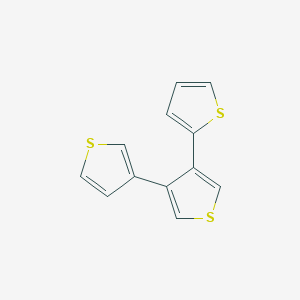
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of a methoxyethyl group attached to a pentamethyldisilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of pentamethyldisilane with 1-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the pentamethyldisilane backbone provides stability and hydrophobicity. These properties enable the compound to interact with biological membranes and proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methoxyethyl)-1,1,2,2-tetramethyldisilane
- 1-(1-Methoxyethyl)-1,1,2,2,3-pentamethyltrisilane
- 1-(1-Methoxyethyl)-1,1,2,2,2-tetramethylsilane
Uniqueness
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is unique due to its specific combination of a methoxyethyl group and a pentamethyldisilane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
| 113380-60-2 | |
Formule moléculaire |
C8H22OSi2 |
Poids moléculaire |
190.43 g/mol |
Nom IUPAC |
1-methoxyethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(9-2)11(6,7)10(3,4)5/h8H,1-7H3 |
Clé InChI |
WLSJJWYSAGQSDS-UHFFFAOYSA-N |
SMILES canonique |
CC(OC)[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



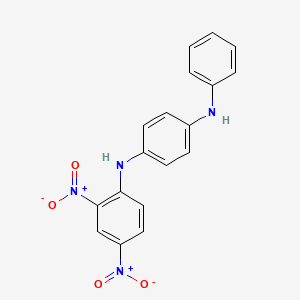

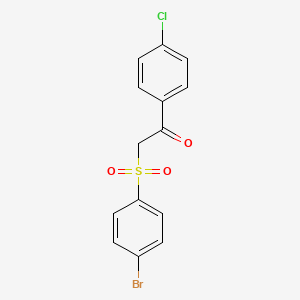
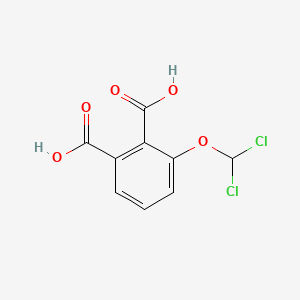
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
